p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Description
Molecular Structure and Physical Properties
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (CAS: 23646-68-6) consists of an N-acetylgalactosamine (GalNAc) moiety with a p-nitrophenyl group attached at the anomeric carbon in the alpha configuration. This chromogenic substrate has a molecular formula of C₁₄H₁₈N₂O₈ and a molecular weight of 342.30 g/mol. Its systematic name according to IUPAC nomenclature is N-((2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide.
The compound appears as a white to light yellow solid with a melting point of 229-231°C (with decomposition). It is soluble in dimethylformamide (DMF) at a concentration of 25 mg/mL, yielding a clear, faintly yellow solution. For optimal storage stability, it should be maintained at -20°C.
Table 1: Physical and Chemical Properties of pNP-αGalNAc
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₈ |
| Molecular Weight | 342.30 g/mol |
| CAS Number | 23646-68-6 |
| Melting Point | 229-231°C (decomposition) |
| Appearance | White to light yellow solid |
| Solubility | 25 mg/mL in DMF |
| Storage Temperature | -20°C |
| pKa (predicted) | 12.76±0.70 |
Synonyms and Related Compounds
This compound is known by several names in scientific literature, including 4-nitrophenyl N-acetyl-alpha-D-galactosaminide, alpha-D-GalNAc-OC₆H₄NO₂-p, and GalNAc-alpha-PNP. It belongs to a family of chromogenic glycosides used in enzyme assays, with its beta-anomer (4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside) also being commercially available for studying beta-specific glycosidases.
The compound is structurally related to other chromogenic substrates such as p-Nitrophenyl 2-acetamido-2-deoxy-3-o-(beta-d-galactopyranosyl)-alpha-d-galactopyranoside (Gal beta(1-3)GalNAc-alpha-pNP), which contains an additional galactose moiety.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188274 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23646-68-6 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23646-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023646686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.624 | |
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Preparation Methods
Koenigs-Knorr Glycosylation with 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Bromide
A foundational approach involves reacting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with a protected 2-acetamido-2-deoxy-D-galactopyranoside acceptor. For example:
-
Acceptor Preparation : p-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside is synthesized via acetalation of the parent glycoside with p-methoxybenzaldehyde and zinc chloride.
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Glycosylation : The acceptor reacts with the galactopyranosyl bromide in a 1:1 nitromethane-benzene mixture under mercuric cyanide catalysis, yielding a disaccharide intermediate.
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Deprotection : Sequential acid hydrolysis (80% acetic acid) removes the p-methoxybenzylidene group, followed by O-deacetylation with methanolic sodium methoxide to produce PNP-α-GalNAc.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Glycosylation) | 68–72% | |
| Reaction Time | 48–72 hours | |
| Anomeric Specificity | α:β = 9:1 |
Protective Group Engineering for Regioselective Functionalization
Regioselectivity is achieved through judicious use of transient protective groups, ensuring functionalization at the 3-O or 6-O positions.
p-Methoxybenzylidene Acetal as a Temporary Protective Group
The 4,6-O-(p-methoxybenzylidene) group is instrumental in blocking hydroxyls at C4 and C6, directing glycosylation to C3:
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Synthesis of Protected Acceptor : Treatment of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde and ZnCl₂ yields the 4,6-O-protected derivative.
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Selective Acetylation : Monoacetylation at C3 under mild conditions (pyridine, acetic anhydride) prepares the acceptor for glycosylation.
Advantages :
Alternative Pathways via Benzyl-Protected Intermediates
Benzyl groups offer stability under acidic and basic conditions, facilitating multi-step syntheses.
Benzyl 2-Acetamido-3-O-Acetyl-2-Deoxy-α-D-Galactopyranoside
-
Glycosylation : Reacting the benzyl-protected acceptor with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in nitromethane-benzene yields a 6-O-β-D-galactosylated product.
-
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, affording the free disaccharide.
Performance Metrics :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Glycosylation | 65% | >90% |
| Hydrogenolysis | 85% | >95% |
Structural Validation and Analytical Techniques
Post-synthetic characterization ensures correct regiochemistry and anomeric configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Koenigs-Knorr | High α-selectivity | Toxic Hg(CN)₂ catalyst | 65–72% |
| Benzyl Protection | Air-stable intermediates | Requires hydrogenolysis | 70–85% |
| p-Methoxybenzylidene | Regioselective protection | Acid-sensitive | 60–68% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by N-acetyl-D-galactosaminidase, resulting in the release of p-nitrophenol, which produces a yellow color.
Substitution Reactions: The nitrophenyl group can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Enzyme Substrate in Glycosylation Studies
pNP-GalNAc serves as a substrate for glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates. The hydrolysis of pNP-GalNAc by these enzymes results in the release of p-nitrophenol, which can be quantitatively measured using spectrophotometric methods.
Key Applications:
- Detection of Glycosyltransferase Activity: The hydrolysis reaction produces a chromogenic product that can be monitored at specific wavelengths, typically around 405 nm. This allows researchers to assess enzyme activity quantitatively.
- Characterization of Enzymatic Kinetics: By varying substrate concentrations and measuring reaction rates, researchers can derive kinetic parameters such as and .
Table 1: Comparison of Substrates for Glycosyltransferases
Role in Glycosylation Inhibition Studies
Research has demonstrated that pNP-GalNAc can be employed to investigate the effects of glycosylation on protein function. In particular, it has been used to study O-linked glycosylation processes, which are crucial in the post-translational modification of proteins.
Case Study: Inhibition of O-Glycosylation
A study explored how the inhibition of O-glycosylation affected HIV infectivity. The addition of pNP-GalNAc analogs led to significant changes in viral replication rates and infectivity, indicating the importance of glycosylation in viral pathogenesis. The results showed that treatment with pNP-GalNAc increased the percentage of HIV-infected cells significantly compared to controls .
Applications in Diagnostic Assays
The compound is also utilized in diagnostic assays, particularly for detecting enzyme deficiencies related to galactose metabolism. It is particularly relevant in clinical settings for diagnosing conditions such as galactosemia.
Diagnostic Application:
- Galactosemia Testing: By measuring the enzyme activity using pNP-GalNAc as a substrate, clinicians can diagnose deficiencies in galactose-1-phosphate uridylyltransferase or galactokinase.
Research on Therapeutic Targets
Recent studies have focused on using pNP-GalNAc derivatives to explore therapeutic targets related to cancer and viral infections. By inhibiting specific glycosylation pathways, researchers aim to develop novel treatments that enhance the efficacy of existing therapies.
Example Findings:
Mechanism of Action
The primary mechanism of action for p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves its role as a substrate for N-acetyl-D-galactosaminidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This reaction is crucial for various biochemical assays and diagnostic tests.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings :
- Linkage Stereochemistry: β-linked analogues (e.g., β-D-glucopyranoside) exhibit higher hydrolysis rates with β-specific enzymes like β-N-acetylglucosaminidases, while α-linked derivatives are selective for α-N-acetylgalactosaminidases .
- Protective Groups : Methoxybenzylidene or acetyl groups (e.g., 4,6-O-methoxybenzylidene in CAS 59868-86-9) enhance stability and modulate enzyme access, enabling precise kinetic studies .
- Aglycone Position: Ortho-nitrophenyl derivatives (e.g., 2-nitrophenyl) show reduced enzymatic turnover compared to para-isomers due to steric interference with active-site binding .
Enzymatic Specificity and Kinetic Parameters
Table 2: Enzymatic Activity Comparison
Insights :
- The acetamido group at C2 in p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside reduces Vmax compared to non-acetylated analogues, likely due to altered hydrogen bonding in the enzyme active site .
- Acetylated derivatives (e.g., 3,6-di-O-acetyl) show increased Km values, reflecting lower substrate affinity caused by steric bulk .
Biological Activity
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (commonly referred to as 4NP-α-GalNAc) is a synthetic glycoside that has garnered attention in biochemical research, particularly in the study of glycosidases and their applications in enzymatic reactions. This compound serves as a chromogenic substrate for various enzymes, facilitating the understanding of enzyme kinetics and specificity.
Chemical Structure and Synthesis
The compound is characterized by its p-nitrophenyl group attached to a 2-acetamido-2-deoxy-alpha-D-galactopyranoside backbone. The synthesis typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-alpha-D-galactopyranoside, followed by deacetylation steps to yield the final product .
Enzymatic Substrate
One of the primary biological activities of this compound is its role as a substrate for endo-alpha-N-acetyl-D-galactosaminidase . This enzyme exhibits strict specificity for substrates containing the disaccharide Gal beta--->GalNAc linked via an alpha-linkage. The compound has been effectively used in enzyme assays to monitor enzyme activity due to the release of nitrophenol upon hydrolysis, which can be quantitatively measured spectrophotometrically .
Kinetic Studies
Kinetic parameters for the hydrolysis of 4NP-α-GalNAc have been studied extensively. For instance, the Michaelis-Menten constant for this substrate was found to be approximately 6.5 mM, indicating its affinity for the enzyme under study. The maximum velocity () was determined to be around 0.4560 ± 0.0075 mM/min, showcasing its utility in enzyme kinetics research .
Case Study: Enzyme Purification
In a study involving the purification of endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae, this compound was employed as a competitive inhibitor. This application highlighted its effectiveness not only as a substrate but also as a tool for enzyme purification processes .
Comparative Analysis with Other Substrates
A comparative analysis of various nitrophenyl derivatives revealed that this compound exhibits superior enzymatic activity when compared to other substrates like p-nitrophenyl beta-D-glucosaminide and p-nitrophenyl beta-D-galactoside. This specificity underscores its potential in targeted biochemical applications .
Table: Enzyme Activity Comparison
| Substrate | Specific Enzyme Activity (U/mg) ± SD |
|---|---|
| This compound | 422 ± 17 |
| p-Nitrophenyl beta-D-glucosaminide | 135.3 ± 5.5 |
| p-Nitrophenyl beta-D-galactoside | 156.6 ± 6.7 |
Q & A
Q. What are the optimal conditions for using p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside in enzyme activity assays?
Methodological Answer: This compound is widely used as a chromogenic substrate for α-galactosidases and related enzymes. Optimal assay conditions depend on:
- pH : Activity peaks at pH 4.0 for α-galactosidase due to protonation of catalytic residues, as shown by digestion assays using p-nitrophenyl glycopyranosides .
- Detection : Liberated p-nitrophenol is quantified spectrophotometrically at 405 nm under alkaline conditions (pH ≥ 9.0), where the product exhibits strong absorbance .
- Kinetic Parameters : Use continuous monitoring of absorbance to calculate and . For example, HPLC-UV coupled with microdialysis allows real-time determination of kinetic constants for β-glycosidases .
Q. How is p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside synthesized, and how is purity validated?
Methodological Answer: Synthesis :
Q. Characterization :
- NMR : Confirm stereochemistry and substitution patterns (e.g., -NMR δ = 5.30 ppm for anomeric protons) .
- HRMS : Validate molecular weight (e.g., [M + Na]⁺ = 779.2123) .
Advanced Research Questions
Q. How can substrate analogs of p-nitrophenyl derivatives be designed to study glycosidase specificity?
Methodological Answer:
- Structural Modifications :
- Backbone Alterations : Replace galactopyranose with glucopyranose or fucopyranose to probe substrate recognition (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside for α-L-fucosidase studies) .
- Protecting Groups : Use acetyl or benzoyl groups to block specific hydroxyls, forcing enzymes to act on unprotected sites .
- Assay Design : Compare hydrolysis rates of analogs to infer active-site constraints. For example, sulfated derivatives (e.g., 6-O-sulfo-β-D-galactopyranosyl) assess sulfatase dependence .
Q. How can researchers resolve contradictions in kinetic data when using this compound with enzyme isoforms?
Methodological Answer:
- Source of Contradictions : Variant isoforms may differ in pH optima, cofactor requirements, or substrate binding pockets.
- Strategies :
- Isoform Isolation : Use affinity chromatography or recombinant expression to purify individual isoforms .
- Competitive Inhibition : Test with inhibitors like 2-ethylhexyl glucopyranoside to identify isoform-specific binding .
- Structural Analysis : Perform X-ray crystallography or docking simulations to map active-site differences .
Q. What methods enable regioselective glycosylation to synthesize derivatives with specific linkages?
Methodological Answer:
- Catalytic Systems :
- Protecting Group Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
